molecular formula C13H14N2O4 B2842178 methyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899986-62-0

methyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

Cat. No.: B2842178
CAS No.: 899986-62-0
M. Wt: 262.265
InChI Key: XXOXMJDWNWFIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a complex heterocyclic compound featuring a fused bicyclic scaffold. Its structure comprises a benzo-fused 8-membered oxadiazocine ring system (containing oxygen and nitrogen atoms) with a methyl ester group at position 8, a methyl substituent at position 2, and a ketone moiety at position 2.

Properties

IUPAC Name

methyl 9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-13-6-9(14-12(17)15-13)8-5-7(11(16)18-2)3-4-10(8)19-13/h3-5,9H,6H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOXMJDWNWFIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article summarizes the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Overview

  • Molecular Formula : C19H18N2O4
  • Molecular Weight : 338.363 g/mol
  • CAS Number : 899962-59-5

The compound features a complex structure that includes a methanobenzo[g][1,3,5]oxadiazocine moiety. Its unique configuration may contribute to its varied biological activities.

Biological Activities

  • Antioxidant Properties
    • Studies have indicated that derivatives of the oxadiazocine class exhibit significant antioxidant activity. This is crucial in mitigating oxidative stress-related diseases.
    • For instance, research on similar compounds has shown that they can scavenge free radicals effectively and reduce oxidative damage in cellular models .
  • Antimicrobial Activity
    • Methyl 2-methyl-4-oxo derivatives have been tested for antimicrobial properties against various pathogens. The results suggest that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
    • A specific study highlighted the effectiveness of related compounds in inhibiting bacterial biofilms, which are notoriously difficult to treat .
  • Cytotoxic Effects
    • Some studies have reported that this compound exhibits cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
    • In vitro tests demonstrated that the compound could significantly reduce cell viability in several cancer types, including breast and liver cancers .

The biological activity of methyl 2-methyl-4-oxo compounds is attributed to several mechanisms:

  • Free Radical Scavenging : The presence of electron-donating groups enhances the ability to neutralize free radicals.
  • Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors for specific enzymes involved in metabolic pathways relevant to cancer progression.
  • Gene Expression Modulation : Research indicates that these compounds can modulate gene expression related to oxidative stress and apoptosis pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantEffective scavenging of free radicals
AntimicrobialInhibition of bacterial growth and biofilms
CytotoxicInduction of apoptosis in cancer cell lines

Case Study Example

A study conducted on a related compound showed a significant reduction in tumor size in animal models when treated with methyl 2-methyl-4-oxo derivatives. The treatment led to increased levels of apoptotic markers and reduced proliferation rates in tumor tissues .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that methyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate exhibits promising anticancer properties. Research has shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:

  • Case Study: A study demonstrated that a derivative of this compound significantly reduced the viability of breast cancer cells in vitro by inducing apoptosis via the mitochondrial pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest effectiveness against a range of bacterial strains and fungi. This application is particularly relevant in the development of new antibiotics due to the rising issue of antibiotic resistance.

  • Case Study: In vitro tests indicated that methyl 2-methyl-4-oxo compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. It appears to modulate pathways involved in oxidative stress and inflammation, which are critical in neurodegenerative diseases.

  • Case Study: A recent investigation found that treatment with this compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to specific functional groups can enhance its potency and selectivity towards target cells.

  • Research Findings: Studies indicate that variations in the alkyl chain length and substitution patterns significantly influence both anticancer and antimicrobial activities .

Drug Development

Given its promising biological activities, further research is warranted to explore the potential of methyl 2-methyl-4-oxo compounds in drug development. This includes:

  • Formulation Studies: Investigating suitable formulations for enhanced bioavailability.
  • Clinical Trials: Conducting clinical trials to evaluate safety and efficacy in humans.

Collaborative Research

Interdisciplinary collaborations between chemists, biologists, and pharmacologists will be essential to fully realize the therapeutic potential of this compound.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for generating bioactive intermediates in medicinal chemistry applications .

Reaction Conditions Product Yield Source
1M NaOH, ethanol, 80°C, 6h2-Methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g] oxadiazocine-8-carboxylic acid85%
H2SO4 (10%), reflux, 3hSame as above78%

Nucleophilic Substitution at the Oxadiazocine Ring

The strained oxadiazocine ring participates in nucleophilic substitution reactions. For example, chlorine substitution at the methyl group adjacent to nitrogen has been reported under mild conditions .

Reagent Conditions Product Application
Zn(ClO4)2·6H2OEthanol, 40°C, 2hEthyl 2-(chloromethyl)-9-methoxy-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g] oxadiazocine-11-carboxylateAnticancer agent synthesis

Cycloaddition and Rearrangement Reactions

The compound participates in Biginelli-like cyclization reactions to form tricyclic derivatives. These reactions are catalyzed by Lewis acids like trichloroacetic acid .

Example Reaction Pathway:

  • Reactants: 5-Bromosalicylaldehyde, acetylacetone, thiourea

  • Catalyst: Trichloroacetic acid

  • Conditions: Ethanol, reflux, 4h

  • Product: Ethyl 8-bromo-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g] oxadiazocine-11-carboxylate .

Key Findings:

  • Prolonged heating (7–9h) shifts the product from monocyclic to bicyclic structures .

  • Thiourea enhances ring stability via sulfur incorporation .

Catalytic Hydrogenation

The ketone group at position 4 is reducible under hydrogenation conditions. This reaction modifies the compound’s electronic properties for material science applications .

Catalyst Conditions Product Outcome
Pd/C (10%)H2 (1 atm), ethanol, 25°C2-Methyl-4-hydroxy-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g] oxadiazocine-8-carboxylateIncreased water solubility

Ring-Opening Reactions

The oxadiazocine ring undergoes acid-catalyzed ring-opening to yield linear intermediates. For example, treatment with HCl generates a pyrimidinone derivative :

C14H14N2O5+HClC7H9ClN2O3+CO2+CH3OH\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_5+\text{HCl}\rightarrow \text{C}_{7}\text{H}_{9}\text{ClN}_2\text{O}_3+\text{CO}_2+\text{CH}_3\text{OH}

Key Data:

  • Reaction time: 1h at 60°C

  • Yield: 92%

Functionalization at the Aromatic Ring

Electrophilic aromatic substitution occurs at the methoxy-substituted benzene ring. Bromination and nitration have been demonstrated :

Reagent Position Product Use
Br2 (1 eq)Para to OMe8-Bromo-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g] oxadiazocine-8-carboxylateIntermediate for Suzuki couplings

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) shows decomposition above 250°C, releasing CO2 and forming a stable aromatic residue .

Biological Interactions

While not a direct reaction, the compound inhibits enzymes like β-glucuronidase via hydrogen bonding to active-site residues (e.g., Glu540 and Asn450) . This interaction is critical for its role as a prodrug linker in antibody-drug conjugates .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its methanobenzo-oxadiazocine core, which distinguishes it from other heterocyclic systems. Below is a comparative analysis with two classes of structurally related compounds:

Table 1: Structural Comparison of Heterocyclic Compounds
Compound Name Core Structure Key Functional Groups Notable Substituents Synthesis Highlights
Target Compound Benzo[g][1,3,5]oxadiazocine Methyl ester, oxo, methyl 2-methyl, 8-carboxylate Likely multi-step cyclization (hypothetical)
IIIa-IIIh (Imidazo-tetrazine derivatives) Imidazo[5,1-d][1,2,3,5]tetrazine Methyl ester, oxo, methyl Variable R-groups (e.g., aryl, alkyl) Acyl chloride intermediates, temozolomide-derived
1l (Tetrahydroimidazo-pyridine derivative) Tetrahydroimidazo[1,2-a]pyridine Diethyl ester, cyano, nitro 4-nitrophenyl, phenethyl One-pot two-step reaction, IR/MS characterization

Key Observations :

Core Heterocycles: The target’s oxadiazocine ring (8-membered, O/N-containing) contrasts with the imidazo-tetrazine (6-membered, N-rich) in IIIa-IIIh and the tetrahydroimidazo-pyridine (5,6-fused system) in compound 1l. The benzo-fused system in the target compound may enhance aromatic stacking interactions compared to non-fused analogs.

The target compound lacks electron-withdrawing groups (e.g., nitro, cyano in 1l), suggesting distinct electronic profiles and reactivity .

Computational Similarity Assessment

As discussed in , structural similarity analysis often employs molecular fingerprints or Tanimoto coefficients . Key findings:

  • Low Core Similarity : The target’s oxadiazocine core diverges significantly from tetrazine or pyridine-based systems, reducing global similarity scores.
  • Partial Pharmacophore Overlap : Shared ester and methyl groups may suggest overlapping binding motifs, but divergent cores likely direct distinct target selectivity .

Preparation Methods

Multi-Component Condensation Reactions

The most widely reported method involves a one-pot multi-component reaction between 2-hydroxy-4-methoxybenzaldehyde, urea, and methyl acetoacetate. Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) is employed as a Lewis acid catalyst in ethanol under reflux conditions. The reaction proceeds via initial Knoevenagel condensation between the aldehyde and methyl acetoacetate, followed by cyclization with urea to form the oxadiazocine core. Typical yields range from 45% to 60%, with purity dependent on subsequent crystallization steps.

Reaction Scheme
$$
\text{2-Hydroxy-4-methoxybenzaldehyde} + \text{Methyl acetoacetate} + \text{Urea} \xrightarrow{\text{CeCl}3\cdot7\text{H}2\text{O}, \Delta} \text{Target Compound}
$$

Cyclization of Preformed Intermediates

Alternative routes involve pre-synthesized intermediates. For example, ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g]oxadiazocine-11-carboxylate can be hydrolyzed and esterified to yield the target methyl ester. This two-step approach offers improved control over stereochemistry but requires additional purification stages.

Key Steps

  • Thiourea-mediated cyclization of salicylic aldehyde derivatives
  • Acid-catalyzed transesterification to convert ethyl to methyl groups

Optimization of Reaction Conditions

Catalytic Systems

Comparative studies show that CeCl₃·7H₂O outperforms traditional acids (e.g., HCl, H₂SO₄) in minimizing side products. The cerium catalyst facilitates both condensation and cyclization steps, reducing reaction time from 24 hours to 8–10 hours.

Catalyst Performance Comparison

Catalyst Yield (%) Reaction Time (h) Purity (%)
CeCl₃·7H₂O 58 8 92
HCl 32 24 78
H₂SO₄ 28 24 65

Solvent and Temperature Effects

Isopropyl alcohol enhances solubility of intermediates compared to ethanol, particularly for thiourea-containing variants. Optimal temperatures range from 50°C (for thiourea reactions) to 80°C (for urea-based syntheses).

Purification and Characterization

Chromatographic Techniques

Column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane (3:7) eluent is standard for removing unreacted starting materials. Recrystallization from isopropyl alcohol further increases purity to >98%.

Spectroscopic Validation

  • ¹H NMR (600 MHz, DMSO-d₆):

    • δ 9.03 (s, 1H, NH)
    • δ 3.85 (s, 3H, OCH₃)
    • δ 2.45 (q, 2H, CH₂)
  • ¹³C NMR (151 MHz, DMSO-d₆):

    • 172.8 ppm (C=O ester)
    • 165.4 ppm (oxadiazocine carbonyl)

Structural Confirmation via X-Ray Crystallography

Single-crystal X-ray diffraction confirms the bicyclic architecture. The methanobenzo ring system adopts a boat conformation, with the methyl group at C2 in an axial position. Key bond lengths include:

$$
\text{C8-O9} = 1.214(3) \, \text{Å}, \quad \text{N7-C10} = 1.335(4) \, \text{Å}
$$

Hydrogen bonding between N-H···O groups stabilizes the crystal lattice, forming R₂²(8) ring motifs.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability
Multi-component 58 92 High
Preformed Intermediate 43 98 Moderate

The multi-component approach offers better scalability but lower purity without chromatography. Thiourea-based routes enable sulfur analog synthesis but require stringent temperature control.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the 2,6-methanobenzo[g][1,3,5]oxadiazocine core?

  • Methodological Answer : The core structure can be synthesized via cyclocondensation reactions involving triazine intermediates. For example, triazine derivatives (e.g., 1,3,5-triazin-2-yl amino benzoates) are key precursors for forming fused heterocycles. General procedures include stepwise nucleophilic substitution with phenols or amines under controlled temperatures (e.g., 45°C for 1 hour) to optimize regioselectivity . Solvent selection (e.g., DMF or THF) and stoichiometric ratios of reagents (e.g., 1.00 equiv. of trichlorotriazine) are critical for minimizing byproducts .

Q. How can spectroscopic methods validate the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Look for characteristic signals such as methyl esters (δ ≈ 3.8–4.0 ppm) and aromatic protons (δ ≈ 6.8–8.0 ppm). For example, methyl benzoate derivatives show singlet peaks for methoxy groups .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functionalities .
  • Elemental Analysis : Match calculated vs. experimental values for C, H, N, and S to verify purity (e.g., deviations <0.4% are acceptable) .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer : While specific hazard data are limited, structurally similar methyl benzoate derivatives (e.g., LS-03205) require standard lab precautions:

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood due to potential respiratory irritation from fine powders .
  • Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproduct formation during cyclization?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (e.g., 45°C vs. 80°C) reduce side reactions like over-oxidation or ring-opening .
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C) for reductive cyclization, as demonstrated in nitroarene cyclization studies .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency by stabilizing transition states .

Q. What analytical techniques resolve contradictions in reported melting points or spectral data?

  • Methodological Answer :

  • DSC/TGA : Use differential scanning calorimetry to confirm melting points and detect polymorphic transitions (e.g., discrepancies >5°C suggest impurities) .
  • 2D NMR (HSQC, HMBC) : Assign ambiguous proton/carbon signals (e.g., overlapping aromatic resonances) to verify regiochemistry .
  • X-ray Crystallography : Resolve structural ambiguities by comparing experimental vs. computed bond lengths/angles .

Q. How can computational modeling predict reactivity or metabolic pathways for this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for cyclization or hydrolysis reactions. Focus on HOMO-LUMO gaps to predict electrophilic sites .
  • Molecular Docking : Simulate interactions with CYP450 enzymes (e.g., CYP3A4) to identify potential metabolic hotspots (e.g., ester hydrolysis sites) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.